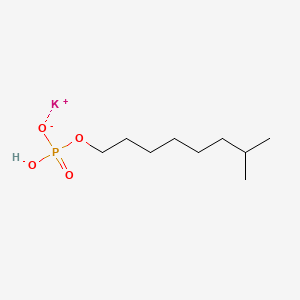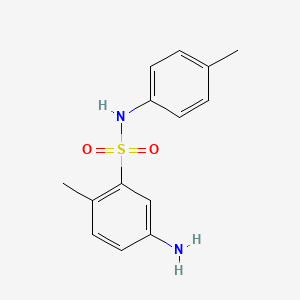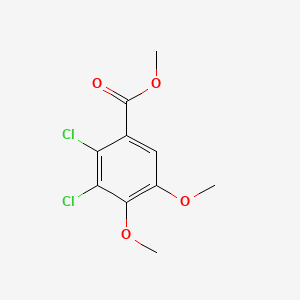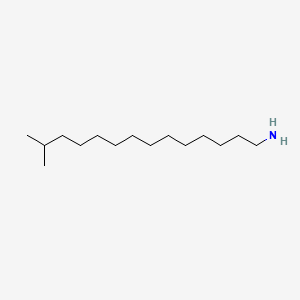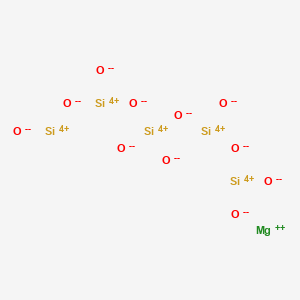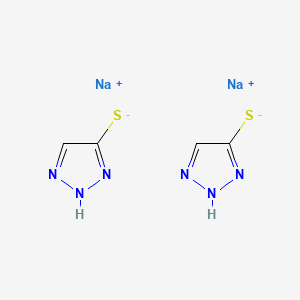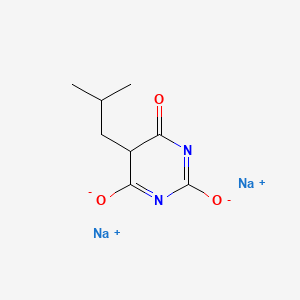
Octanal, 3,7-dimethyl-, oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octanal, 3,7-dimethyl-, oxime is an organic compound that belongs to the class of oximes. Oximes are characterized by the presence of the functional group -C=N-OH. This particular compound is derived from octanal, a fatty aldehyde, and is known for its applications in various fields including chemistry, biology, and industry.
Vorbereitungsmethoden
The synthesis of Octanal, 3,7-dimethyl-, oxime typically involves the reaction of octanal with hydroxylamine. The reaction is carried out in an aqueous medium and is often catalyzed by aniline or phenylenediamine derivatives . The general reaction can be represented as follows:
[ \text{Octanal} + \text{Hydroxylamine} \rightarrow \text{this compound} ]
Industrial production methods may involve the use of more sophisticated techniques to ensure high yield and purity. These methods often include the use of protective groups to prevent side reactions and the application of advanced purification techniques .
Analyse Chemischer Reaktionen
Octanal, 3,7-dimethyl-, oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: Reduction of the oxime group can yield amines.
Substitution: The oxime group can participate in substitution reactions, particularly in the formation of heterocycles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts like transition metals . The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Octanal, 3,7-dimethyl-, oxime has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Biology: It is employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant odor.
Wirkmechanismus
The mechanism of action of Octanal, 3,7-dimethyl-, oxime involves its interaction with specific molecular targets. In the case of its use as an antidote for organophosphate poisoning, the oxime group reactivates acetylcholinesterase, an enzyme inhibited by organophosphates . This reactivation is achieved through the nucleophilic attack of the oxime group on the phosphorylated enzyme, leading to the release of the organophosphate and restoration of enzyme activity .
Vergleich Mit ähnlichen Verbindungen
Octanal, 3,7-dimethyl-, oxime can be compared with other similar compounds such as:
3-Octanol, 3,7-dimethyl-: This compound is an alcohol derivative of octanal and shares similar structural features.
Octanal: The parent aldehyde from which the oxime is derived.
Other Oximes: Compounds like acetoxime and benzaldoxime, which also contain the oxime functional group but differ in their alkyl or aryl substituents.
The uniqueness of this compound lies in its specific structural configuration and the resulting chemical properties, which make it suitable for a variety of applications in different fields.
Eigenschaften
CAS-Nummer |
22457-26-7 |
|---|---|
Molekularformel |
C10H21NO |
Molekulargewicht |
171.28 g/mol |
IUPAC-Name |
(NE)-N-(3,7-dimethyloctylidene)hydroxylamine |
InChI |
InChI=1S/C10H21NO/c1-9(2)5-4-6-10(3)7-8-11-12/h8-10,12H,4-7H2,1-3H3/b11-8+ |
InChI-Schlüssel |
NFWQKRXFFKMVKP-DHZHZOJOSA-N |
Isomerische SMILES |
CC(C)CCCC(C)C/C=N/O |
Kanonische SMILES |
CC(C)CCCC(C)CC=NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


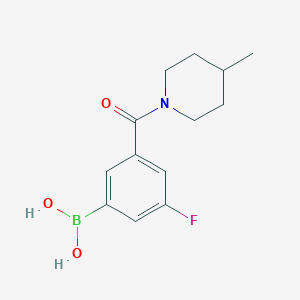

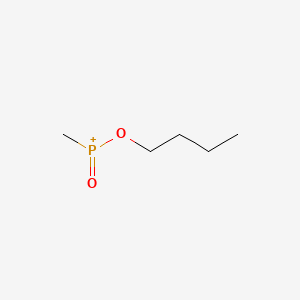
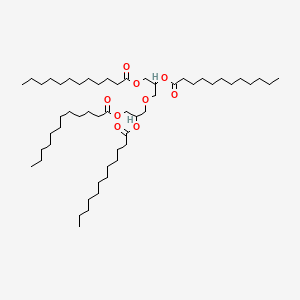

![[1,1'-Biphenyl]-4-propanol, beta-amino-, (betaR)-](/img/structure/B12644621.png)

